2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
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Description
2-(4-methylbenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A study focused on the synthesis of a novel pyridazin-3(2H)-one derivative, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP). The compound was characterized using various spectroscopic techniques, and its thermal behavior was analyzed, revealing stability up to its melting point. Additionally, in silico docking and ADME studies were performed to assess its potential therapeutic applications, including COVID-19 treatment (Kalai et al., 2020) source.
Chemical Properties and Reactivity
Another study synthesized a new pyridazinone derivative and performed theoretical calculations to explore its stable conformers and vibrational frequencies. The research aimed to understand the compound's reactivity and potential applications by comparing its structural and electronic properties with experimental data (Kalai et al., 2021) source.
Biological Activities
Research on a series of nitroindolin-2-one derivatives, including triazole, pyrazole, and oxadiazine analogs, investigated their antimicrobial, anti-inflammatory, and antinociceptive activities. This study provides insights into the potential medical applications of compounds structurally related to pyridazinones (Bassyouni et al., 2012) source.
Properties
IUPAC Name |
6-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)14-24-21(26)12-11-19(23-24)22(27)25-16(2)13-18-5-3-4-6-20(18)25/h3-12,16H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZLHHAOOLRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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